Cas no 63699-79-6 ( )

  structure
  structure
Product Name: 
CAS No:63699-79-6
MF:C12H16N2O
MW:204.268242835999
CID:960712
PubChem ID:234566
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • CYTISINE, 3-METHYL-
    • SCHEMBL10105087
    • N-Methylcytisine
    • N-methyl-cytisine
    • Cytisine, 3-methyl
    • BDBM50474187
    • Q27106098
    • NCI60_003080
    • 11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
    • NSC-34656
    • (1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0^{2,7]trideca-2,4-dien-6-one
    • DTXSID90871680
    • 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-3-methyl-, (1R)-
    • CHEBI:3474
    • 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-3-methyl-, (1R-cis)-
    • 63699-79-6
    • 3-Methyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
    • Caulophyllin
    • Caulophylline
    • NSC34656
    • AKOS030541865
    • CULUKMPMGVXCEI-UHFFFAOYSA-N
    • CHEMBL66191
    •  
    • Inchi: 1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3
    • InChI Key: CULUKMPMGVXCEI-UHFFFAOYSA-N
    • SMILES: O=C1C=CC=C2C3CN(C)CC(CN21)C3

Computed Properties

  • Exact Mass: 204.12600
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • PSA: 25.24000
  • LogP: 0.83510
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